2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one

TRPM2 ion channel Neuroinflammation Calcium imaging

2-Cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic small-molecule dihydroquinazolinone derivative (molecular formula C12H14N2O) characterized by a chiral C2-spirocyclic center bearing both cyclopropyl and methyl substituents. This scaffold is recognized in computational screening libraries and early-stage pharmacological research.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B5914649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1(NC2=CC=CC=C2C(=O)N1)C3CC3
InChIInChI=1S/C12H14N2O/c1-12(8-6-7-8)13-10-5-3-2-4-9(10)11(15)14-12/h2-5,8,13H,6-7H2,1H3,(H,14,15)
InChIKeyMCQDTTFROYFRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one: A Computational and Pharmacological Profile Baseline


2-Cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic small-molecule dihydroquinazolinone derivative (molecular formula C12H14N2O) characterized by a chiral C2-spirocyclic center bearing both cyclopropyl and methyl substituents. This scaffold is recognized in computational screening libraries and early-stage pharmacological research . While the dihydroquinazolinone core is a privileged structure in medicinal chemistry, the precise biological or physicochemical differentiation of this specific substitution pattern remains largely uncharacterized in the public domain.

Why a 2-Cyclopropyl-2-Methyl Motif Cannot Be Substituted with Generic Dihydroquinazolinones


In the dihydroquinazolinone class, substituent effects at the C2 position are known to critically influence photophysical stability [1] and ion channel inhibitory activity [2], yet quantitative data for the 2-cyclopropyl-2-methyl congener are absent. Without published head-to-head data against its 2,2-dimethyl, 2-ethyl-2-methyl, or 2-phenyl analogs, any claim of superiority is speculative. This evidence gap means a procurement decision based on generic class properties alone carries a high risk of selecting a compound with unvalidated performance in the intended assay system.

Quantitative Differentiation Evidence for 2-Cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one


TRPM2 Channel Inhibitory Potency: Cross-Class Benchmarking Against a Lead Dihydroquinazolinone

The target compound itself has not been evaluated. However, the SAR study by Zhang et al. (2018) on close structural analogs provides a critical benchmark. The lead compound 'D9', a dihydroquinazolin-4(1H)-one derivative, exhibited an IC50 of 6.2 μM against the TRPM2 channel in a calcium imaging assay [1]. The 2-cyclopropyl-2-methyl substitution introduces a unique steric and electronic environment at the chiral center that, based on the reported SAR trends for C2-substituent size and orientation, is predicted to alter channel pore interaction, but direct testing is required to confirm this.

TRPM2 ion channel Neuroinflammation Calcium imaging

Photophysical Stability: Comparative Photooxidation Rates of 2-Substituted Dihydroquinazolinones

A series of 2-substituted dihydroquinazolin-4(1H)-ones were subjected to light-induced oxidation, revealing that retention or elimination of the C2-substituent is highly dependent on its electronic and steric properties [1]. While the 2-cyclopropyl-2-methyl variant was not included in that study, the 2-phenyl and 2-(4-methoxyphenyl) analogs showed complete conversion to quinazolin-4(3H)-ones within 6 hours. The cyclopropyl group's unique ring strain and electron-donating character could confer distinct stability, but empirical data is lacking.

Photostability Fluorescent probe Oxidation kinetics

Antioxidant Capacity: Electron Transfer Mechanism in Dihydroquinazolinones

A 2024 computational and experimental study screened a library of dihydroquinazolin-4(1H)-one derivatives for antioxidant activity [1]. The scaffold acts primarily through an electron transfer mechanism. The unsubstituted parent compound showed a DPPH radical scavenging activity of 45% at 100 μM. The introduction of a cyclopropyl group is expected to modulate the HOMO energy level and thus the electron-donating ability, which could either enhance or diminish radical scavenging relative to simpler alkyl-substituted analogs, but no specific measurement for the 2-cyclopropyl-2-methyl derivative exists.

Antioxidant activity DPPH assay DFT calculation

Potential Application Scenarios for 2-Cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one Based on Class Evidence


Exploratory TRPM2-Mediated Neuroinflammation Profiling

Based on the TRPM2 inhibitory activity observed in structurally related dihydroquinazolinones [1], this compound could be explored as a tool molecule for investigating TRPM2-mediated calcium influx in microglia or neuronal cell models. Its chiral, spirocyclic C2-substitution may offer a unique selectivity profile, but primary calcium imaging or patch-clamp data must be generated to confirm target engagement.

Photostability-Sensitive Probe Development

Given the known photooxidation behavior of 2,3-dihydroquinazolin-4(1H)-ones [2], this compound represents an untested candidate for developing oxidation-sensitive fluorescent probes. Its potential for controlled retention or elimination of the C2-group under light exposure could be exploited in photoactivatable systems, pending empirical validation.

Structure-Activity Relationship (SAR) Library Expansion

In medicinal chemistry campaigns targeting cyclopropyl-containing scaffolds for enhanced metabolic stability, this compound can serve as a chiral building block or comparator to 2,2-dimethyl or 2-cyclopropyl analogs [1]. Its utility lies in probing steric and stereoelectronic effects at the dihydroquinazolinone C2 position, where quantitative SAR data is currently absent.

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